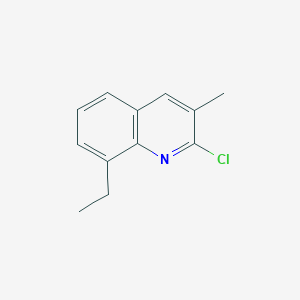

2-Chloro-8-ethyl-3-methylquinoline

Description

Overview of Substituted Quinolines: Historical Context and Significance in Organic Synthesis

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, was first extracted from coal tar in 1834. wikipedia.orgresearchgate.netrsc.orgiipseries.org This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense value. The quinoline structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.orgresearchgate.net This arrangement allows for a wide variety of substitution patterns, leading to a vast number of derivatives with diverse properties.

Historically, the synthesis of substituted quinolines has been a cornerstone of organic chemistry, with several named reactions developed for their preparation, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. researchgate.netiipseries.orgnih.gov These methods, originating in the late 19th and early 20th centuries, provided the foundational tools for accessing a wide array of quinoline derivatives. The versatility of the quinoline scaffold in organic synthesis is further highlighted by its ability to undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the ring system. nih.gov

Importance of the Quinoline Scaffold in Advanced Chemical Research and Derivative Design

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govrsc.org This versatility has led to the development of a multitude of quinoline-based compounds with a broad spectrum of biological activities. rsc.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is crucial in drug design. mdpi.com

In advanced chemical research, the quinoline nucleus serves as a key building block for the design and synthesis of novel derivatives with potential applications in materials science and as therapeutic agents. researchgate.netnih.gov The development of new synthetic methodologies continues to be an active area of research, with a focus on creating more efficient and environmentally friendly processes. nih.govrsc.org The ongoing exploration of quinoline derivatives underscores their enduring importance in the field of chemistry.

Academic Research Trajectory of 2-Chloro-8-ethyl-3-methylquinoline: Current Status and Future Perspectives

The academic research trajectory of this compound is primarily situated within the broader investigation of substituted quinolines. While specific, in-depth studies focusing solely on this compound are not extensively documented in publicly available literature, its synthesis and potential as an intermediate in the creation of more complex molecules are of interest to the scientific community.

The presence of a chlorine atom at the 2-position makes it a key reactive site for nucleophilic substitution, a common strategy for further functionalization of the quinoline ring. The ethyl and methyl groups at positions 8 and 3, respectively, influence the molecule's steric and electronic properties, which can in turn affect its reactivity and biological activity in derived compounds.

Future research perspectives for this compound likely involve its use as a precursor in the synthesis of novel compounds for biological screening. The exploration of its reactivity in various chemical transformations and the characterization of its resulting derivatives will contribute to the broader understanding of structure-activity relationships within the quinoline class of compounds.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 132118-30-0 |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-ethyl-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNWAQYOGPBVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589004 | |

| Record name | 2-Chloro-8-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-30-0 | |

| Record name | 2-Chloro-8-ethyl-3-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-8-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 8 Ethyl 3 Methylquinoline and Its Analogs

Strategic Approaches to Quinoline (B57606) Core Formation Applicable to 2-Chloro-8-ethyl-3-methylquinoline

The construction of the fundamental quinoline skeleton is the initial and most critical phase in the synthesis of this compound. Several classical and modern synthetic strategies can be adapted for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and regioselectivity.

Skraup Synthesis and its Modern Variants in Quinoline Construction

The Skraup synthesis, a long-established method, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinolines. iipseries.orgwikipedia.org In the context of synthesizing the precursor to this compound, a substituted aniline (B41778) would be the starting material. The classical Skraup reaction is known for its often harsh conditions and potential for violent reactions. wikipedia.orgnih.gov

Modern variations of the Skraup synthesis aim to mitigate these issues by employing milder reaction conditions and alternative reagents. nih.gov For instance, the use of ionic liquids as reaction media and microwave irradiation have been shown to improve reaction efficiency and reduce reaction times. iipseries.orgnih.gov The Doebner-von Miller reaction, a modification of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones, which could be formed in situ, offering a pathway to substituted quinolines. nih.govnih.gov These adaptations enhance the utility of the Skraup-type synthesis for accessing a broader range of quinoline derivatives.

| Reaction | Key Reagents | General Product | Key Features |

|---|---|---|---|

| Classical Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Quinoline | Harsh conditions, potential for violent reactions wikipedia.orgnih.gov |

| Modern Skraup Variants | Aromatic amine, α,β-unsaturated carbonyl precursor, milder acid, alternative oxidizing agents | Substituted Quinolines | Improved safety and efficiency, broader substrate scope nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone, acid | 2- and/or 4-substituted quinolines | A variation of the Skraup synthesis nih.govnih.gov |

Friedländer Condensation and Related Cyclization Reactions for Quinoline Skeleton Assembly

The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comnih.govorganic-chemistry.org This reaction can be catalyzed by either acids or bases. jk-sci.comresearchgate.net For the synthesis of a precursor to this compound, an appropriately substituted 2-aminoaryl ketone would react with a suitable ketone or aldehyde.

| Catalyst Type | Examples | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Acid Catalysts | Trifluoroacetic acid, p-toluenesulfonic acid, HCl, H₂SO₄ | Often reflux temperatures | Promotes condensation and cyclization jk-sci.comwikipedia.org |

| Base Catalysts | Sodium hydroxide (B78521), pyridine (B92270) | Varying temperatures | Effective for specific substrates jk-sci.com |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate | Often milder conditions | High efficiency organic-chemistry.org |

| Iodine | Molecular iodine | Often mild conditions | Highly efficient catalyst organic-chemistry.org |

Environmentally Friendly Catalytic Approaches for Substituted Quinoline Synthesis (e.g., Nafion-Catalyzed Methods for 2,3-Dialkylquinolines)

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. In the context of quinoline synthesis, solid acid catalysts like Nafion have emerged as a promising alternative to traditional homogeneous acid catalysts. proquest.commdpi.com Nafion, a perfluorinated resin-sulfonic acid, is a recyclable and non-corrosive catalyst that can be used in various organic transformations. nih.govresearchgate.net

A notable application is the Nafion-catalyzed synthesis of 2,3-dialkylquinolines from anilines and aldehydes under microwave irradiation. proquest.commdpi.com This method offers several advantages, including high yields, short reaction times, and the elimination of hazardous and corrosive liquid acids. mdpi.com For the synthesis of the 8-ethyl-3-methylquinoline core, this approach would involve the reaction of 2-ethylaniline (B167055) with propionaldehyde (B47417) in the presence of Nafion. The use of microwave heating further accelerates the reaction, making it a rapid and efficient protocol. proquest.commdpi.com This methodology has been successfully applied to prepare a series of substituted 2-ethyl-3-methylquinolines with good to excellent yields. mdpi.com

Introduction of Substituents: Halogenation, Alkylation, and Functional Group Interconversion Strategies

Once the quinoline core is assembled, the next crucial step is the introduction of the specific chloro, ethyl, and methyl substituents at the desired positions to yield this compound. This is typically achieved through a combination of directed halogenation, alkylation, and functional group interconversion reactions.

Vilsmeier-Haack Reaction in Chlorinated Quinoline Synthesis (General Principles and Applications)

The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent chlorination of activated aromatic and heterocyclic compounds. The reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can effect both formylation and chlorination in a one-pot procedure. chemijournal.comchemijournal.com

In the synthesis of chlorinated quinolines, the Vilsmeier-Haack reaction is particularly useful for introducing a chlorine atom at the 2-position and a formyl group at the 3-position of a quinoline ring derived from an N-arylacetamide. researchgate.net The reaction proceeds through the formation of a Vilsmeier reagent, which acts as an electrophile. The cyclization of the N-arylacetamide is facilitated by this reagent, leading directly to the 2-chloro-3-formylquinoline derivative. The presence of electron-donating groups on the aniline ring of the starting acetanilide (B955) generally leads to good yields. This method provides a direct route to precursors that can be further modified. For example, a study describes the synthesis of 2-chloro-3-formyl-8-methylquinoline from ortho-methyl acetanilide using the Vilsmeier-Haack reagent. chemijournal.comchemijournal.com

Nucleophilic Substitution Reactions for Chloro and Alkyl Group Incorporation

Nucleophilic substitution reactions are fundamental to the functionalization of the quinoline ring, particularly for introducing substituents at the 2- and 4-positions, which are activated towards nucleophilic attack. quimicaorganica.orgtutorsglobe.com A chlorine atom, once introduced, serves as an excellent leaving group for subsequent substitution reactions.

For the synthesis of this compound, if the chloro group is not introduced during the ring formation, a hydroxyl group at the 2-position (a 2-quinolone) can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The reactivity of chloroquinolines towards nucleophiles is well-documented, with the 4-position generally being more reactive than the 2-position. researchgate.net However, the presence of other substituents can influence this reactivity. researchgate.net

The introduction of the ethyl group at the 8-position would typically be accomplished by starting with the appropriately substituted aniline (2-ethylaniline) prior to the quinoline ring formation reaction. Direct alkylation of the pre-formed quinoline ring is generally more challenging and less regioselective. The methyl group at the 3-position can be incorporated through various methods, including the use of a starting material containing the methyl group in the appropriate fragment for the cyclization reaction, or through modification of a functional group, such as the reduction of a formyl group introduced via the Vilsmeier-Haack reaction.

Regioselective Functionalization via Metalation (e.g., Lithium, Lithium-Magnesium, Lithium-Zinc Amides)

The direct functionalization of the quinoline ring through metalation offers a powerful and atom-economical approach to introduce a variety of functional groups with high regioselectivity. The choice of the metalating agent is crucial in dictating the position of deprotonation and subsequent functionalization.

Studies have demonstrated that the use of different metal amides can achieve selective functionalization at various positions of the quinoline nucleus. acs.orgnih.gov For instance, metalation of chloro-substituted quinolines with lithium diisopropylamide (LDA) at low temperatures, such as -70 °C, preferentially occurs at the C-3 position. acs.orgnih.gov In contrast, employing lithium-magnesium or lithium-zinc amides can direct the functionalization to the C-2 or C-8 positions in a regioselective manner. acs.orgnih.gov These complementary methods, which can be rationalized by DFT calculations, provide a versatile toolkit for synthesizing a range of functionalized quinoline derivatives. acs.orgnih.gov

The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) and TMP2Mg·2LiCl has also been explored for direct magnesiation, showcasing excellent regioselectivity and tolerance for sensitive functional groups like esters and ketones. acs.org For example, a sequence involving deprotonation at C2 with TMPMgCl·LiCl, followed by functionalization, and then a subsequent deprotonation at C3 with the same reagent, demonstrates the ability to selectively functionalize multiple positions. acs.org Furthermore, a second deprotonation at the C8 position can be achieved using the stronger base TMP2Mg·2LiCl. acs.org

Table 1: Regioselective Metalation of Quinolines

| Reagent | Position of Functionalization | Reference |

|---|---|---|

| Lithium diisopropylamide (LDA) | C-3 | acs.orgnih.gov |

| Lithium-Magnesium Amides | C-2 or C-8 | acs.orgnih.gov |

| Lithium-Zinc Amides | C-2 or C-8 | acs.orgnih.gov |

| TMPMgCl·LiCl | C-2, C-3, C-4 | acs.org |

Sonogashira Coupling and Other Cross-Coupling Methodologies for C-C Bond Formation in Quinoline Systems

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org This reaction is particularly valuable in quinoline chemistry for introducing alkynyl moieties, which can serve as versatile handles for further transformations.

The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org A variety of palladium sources can be employed, including PdCl2, Pd(OAc)2, and Pd(PPh3)4. irantypist.comlibretexts.org While copper is a common co-catalyst, copper-free Sonogashira couplings have also been developed. researchgate.net

In the context of chloroquinolines, such as this compound, the Sonogashira reaction provides a direct route to 2-alkynylquinoline derivatives. Research has shown the successful coupling of 2-chloroquinolines with various terminal alkynes. researchgate.net For example, a domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes has been reported to produce novel dimerized quinolinium salts. irantypist.com

Table 2: Typical Conditions for Sonogashira Coupling of Chloroquinolines

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | PdCl2, Pd(OAc)2, Pd(PPh3)4, Pd(dppf)Cl2 | irantypist.comlibretexts.org |

| Copper Co-catalyst | CuI | wikipedia.org |

| Base | Triethylamine (TEA), Diethylamine, N-butylamine | wikipedia.orgirantypist.com |

| Solvent | Toluene, Acetonitrile (CH3CN), Tetrahydrofuran (THF) | wikipedia.orgirantypist.com |

| Ligand | Triphenylphosphine (PPh3), TMEDA, L-proline | irantypist.com |

Mitsunobu Reaction for N-Alkylation and other Derivatizations in Quinoline Chemistry

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and, importantly for quinoline chemistry, for N-alkylation. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (commonly triphenylphosphine, PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis. organic-chemistry.orgchemistrysteps.com The mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophile in an SN2 fashion. wikipedia.orgnih.gov

In the context of quinoline chemistry, the Mitsunobu reaction can be employed for the N-alkylation of quinolinols and isoquinolinols. However, a study has shown that reacting these substrates under Mitsunobu conditions can lead to a mixture of N-alkylated and O-alkylated products. researchgate.net The ratio of these products is influenced by factors such as the solvent, the equivalents of reagents used, the position of the nitrogen atom in the quinoline or isoquinoline (B145761) ring, and the nature of the alcohol. researchgate.net This highlights the importance of carefully optimizing reaction conditions to achieve the desired derivatization.

Table 3: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Phosphine | Triphenylphosphine (PPh3) | Activates the alcohol | wikipedia.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidant, facilitates leaving group formation | wikipedia.org |

| Nucleophile | Carboxylic acids, Phenols, Imides, etc. | Displaces the activated alcohol | organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Reaction medium | wikipedia.org |

Multi-step Organic Reaction Sequences for Complex Quinoline Systems

The synthesis of complex, highly functionalized quinoline systems often necessitates multi-step reaction sequences that strategically combine various synthetic methodologies. These sequences allow for the controlled and sequential introduction of different functional groups, ultimately leading to the desired target molecule.

The construction of the quinoline core itself can be achieved through various classical named reactions such as the Skraup, Doebner-von Miller, and Pfitzinger syntheses, often serving as the initial steps in a longer sequence. nih.govqau.edu.pk More contemporary approaches utilize multicomponent reactions (MCRs), which offer the advantage of building molecular complexity in a single, efficient step. rsc.org

Following the formation of the basic quinoline scaffold, a series of functional group interconversions and C-H functionalization reactions can be employed to elaborate the structure. For instance, a recent innovative strategy leverages a light-sensitive borate (B1201080) intermediate to transform simple quinoline derivatives into a variety of complex 2D/3D fused frameworks through dearomative photocycloadditions. sciencedaily.com This method is advantageous as it often requires fewer steps and less reaction time than traditional synthetic routes. sciencedaily.com

The development of multi-step syntheses for quinoline-based compounds is crucial for accessing novel structures with potential applications in various fields, including medicinal chemistry and materials science. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 8 Ethyl 3 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are the first line of analysis for structural confirmation. acs.orgresearchgate.net

¹H NMR: The ¹H NMR spectrum of 2-Chloro-8-ethyl-3-methylquinoline provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline (B57606) ring system typically appear in the downfield region of the spectrum. uncw.edu The ethyl group at the 8-position would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their integration values corresponding to a 2:3 ratio. The methyl group at the 3-position would appear as a singlet, as it has no adjacent protons to couple with. The remaining protons on the quinoline core would present as a complex pattern of doublets and triplets, reflecting their coupling with adjacent protons. acs.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. publish.csiro.au For this compound, a total of 12 distinct signals would be expected, corresponding to the 12 carbon atoms in the molecule. scbt.com The carbon attached to the chlorine atom (C-2) would be significantly influenced by the electronegativity of the halogen. The chemical shifts of the carbons in the ethyl and methyl substituents would appear in the upfield region of the spectrum. Aromatic carbons in quinoline derivatives typically resonate between δC 110–135 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| H4 | 7.8 - 8.2 | C2 |

| H5 | 7.4 - 7.8 | C3 |

| H6 | 7.2 - 7.6 | C4 |

| H7 | 7.4 - 7.8 | C4a |

| 8-CH₂ | 2.8 - 3.2 (quartet) | C5 |

| 8-CH₂CH₃ | 1.2 - 1.5 (triplet) | C6 |

| 3-CH₃ | 2.4 - 2.7 (singlet) | C7 |

| C8 | ||

| C8a | ||

| 8-CH₂ | ||

| 8-CH₂CH₃ |

Note: This table represents predicted values and actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the molecule. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. For this compound, cross-peaks would be observed between the methylene and methyl protons of the ethyl group. Additionally, correlations between the adjacent aromatic protons on the quinoline ring would help to definitively assign their positions. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. The HSQC spectrum would allow for the direct assignment of each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. rsc.org For this compound (C₁₂H₁₂ClN), the expected monoisotopic mass is approximately 205.0658 g/mol . scbt.com The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragment ions, with an M+2 peak approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope. docbrown.info

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of substituents and cleavage of the heterocyclic ring. For this compound, fragmentation could involve the loss of the ethyl group, the methyl group, or a chlorine radical. The fragmentation of isomeric N-quinolinylphthalimides has been shown to be influenced by proximity effects, leading to distinct mass spectra that allow for easy differentiation. nih.gov

Computational methods are increasingly used to predict and interpret mass spectra. The Universal Fragmentation Model (UFM) is a recent development that utilizes gas-phase ion chemistry and modeling to predict fragmentation pathways, structures, and energetics for a wide range of molecules. chemrxiv.orgchemrxiv.org Such models can be particularly useful for understanding complex rearrangement-dominated fragmentation chemistries that are difficult to predict using simple rules. chemrxiv.org For this compound, computational tools like CFM-ID (Competitive Fragmentation Modeling-ID) could be used to generate an in silico MS/MS spectrum, which can then be compared to the experimental spectrum to aid in structural confirmation. nih.gov These in silico methods are valuable for identifying unknown compounds and for filtering out false positives in non-targeted analysis. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-H stretching vibrations of the alkyl (ethyl and methyl) groups would appear in the 2850-2960 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 580 and 780 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline system would be expected to produce strong signals in the Raman spectrum. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational wavenumbers and intensities for both IR and Raman spectra, aiding in the assignment of the observed bands. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Alkyl C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C and C=N Ring Stretch | 1400 - 1600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination of Quinoline Derivatives

While a specific crystal structure for this compound is not publicly available, extensive crystallographic work has been performed on closely related analogues. These studies serve as a robust framework for understanding the expected solid-state characteristics of the target compound. Data from derivatives such as (2-Chloro-8-methylquinolin-3-yl)methanol, 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571), and ethyl 2-chloro-6-methylquinoline-3-carboxylate provide critical insights. nih.govnih.gov Single-crystal X-ray diffraction (SC-XRD) analysis of these compounds typically involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The data is then refined to produce a detailed structural model.

Table 1: Representative Crystallographic Data for Analogous Quinoline Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (2-Chloro-8-methylquinolin-3-yl)methanol | Monoclinic | P2₁/c | 14.963 | 4.632 | 14.469 | 103.61 | nih.gov |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Orthorhombic | P2₁2₁2₁ | 6.858 | 7.494 | 18.500 | 90 | |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | Triclinic | P1 | 6.039 | 7.299 | 13.432 | 90.12 | nih.govresearchgate.net |

Analysis of Molecular Conformation and Planarity of the Quinoline System

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is inherently aromatic and thus predominantly planar. britannica.com X-ray diffraction studies on its derivatives confirm this characteristic. For instance, the molecule of (2-Chloro-8-methylquinolin-3-yl)methanol is reported to be nearly planar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of only 0.017 Å. nih.gov Similarly, the quinoline ring system in ethyl 2-chloro-6-methylquinoline-3-carboxylate shows an r.m.s. deviation of 0.029 Å. nih.govresearchgate.net

Based on these findings, the quinoline core of this compound is expected to be virtually planar. The substituents—the chloro, ethyl, and methyl groups—will be attached to this planar scaffold. The ethyl group at position 8 may exhibit some conformational flexibility, with the terminal methyl group likely oriented to minimize steric hindrance with the adjacent ring and peri-hydrogen. Slight distortions from perfect planarity can be induced by the electronic and steric effects of substituents or by packing forces within the crystal lattice.

Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. mdpi.com For substituted quinolines, which often lack strong hydrogen bond donors like -OH or -NH, weaker C-H···O or C-H···N hydrogen bonds and π-π stacking interactions become crucial in stabilizing the crystal lattice. researchgate.net

In the crystal structure of 2-Chloro-8-methylquinoline-3-carbaldehyde, weak C–H···O interactions are observed, which help to stabilize the crystal packing. For analogues containing hydroxyl or other suitable groups, classical hydrogen bonds dictate the primary packing motifs. nih.gov

Aromatic π-π stacking is a common and significant interaction in quinoline derivatives. nih.gov This interaction involves the face-to-face or offset stacking of the planar quinoline rings, driven by attractive electrostatic and dispersion forces. In the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol, π-π stacking interactions are observed with a centroid-to-centroid distance of 3.661 Å between the pyridine and benzene rings of adjacent molecules. nih.gov Similarly, ethyl 2-chloro-6-methylquinoline-3-carboxylate exhibits π-π stacking with a shortest centroid-centroid distance of 3.6774 Å, which organizes the molecules into sheets. nih.govresearchgate.net In more complex derivatives, these distances can be as short as 3.49 Å. researchgate.net Given these precedents, it is highly probable that the crystal structure of this compound would also be significantly influenced by π-π stacking interactions, likely with centroid-centroid distances in the range of 3.5 to 3.8 Å.

Table 2: Intermolecular Interactions in Analogous Quinoline Derivatives

| Compound | Interaction Type | Donor-Acceptor | Distance (Å) | Details | Ref. |

| (2-Chloro-8-methylquinolin-3-yl)methanol | π-π Stacking | Cg(pyridine)···Cg(benzene) | 3.661 | Stabilizes packing mode | nih.gov |

| (2-Chloro-8-methylquinolin-3-yl)methanol | C-H···π | C-H···Cg(pyridine) | 2.75 | Methylene H to pyridine ring | nih.gov |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Hydrogen Bond | C-H···O | - | Weak interactions stabilize lattice | |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | π-π Stacking | Cg···Cg | 3.677 | Generates molecular sheets | nih.govresearchgate.net |

| (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-... | π-π Stacking | Cg···Cg | 3.495 | Stabilizes supramolecular layers | researchgate.net |

Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Elucidation

While X-ray crystallography provides the ultimate proof of structure in the solid state, a comprehensive elucidation of a new compound like this compound relies on the integration of multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combined data allows for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. ¹H NMR would confirm the number and connectivity of protons, showing distinct signals for the aromatic protons on the quinoline core, the quartet and triplet of the ethyl group, and the singlet for the methyl group. ¹³C NMR would identify all unique carbon atoms, including the substituted carbons of the quinoline ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, from that, the precise molecular formula (C₁₂H₁₂ClN). scbt.com The fragmentation pattern observed in the mass spectrum can also provide structural clues, indicating the loss of substituents like the ethyl or chloro groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum would be characterized by C-H stretching vibrations from the aromatic and aliphatic groups, C=C and C=N stretching vibrations characteristic of the quinoline ring, and a C-Cl stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The absorption maxima (λ_max_) are characteristic of the chromophore and can be influenced by the nature and position of substituents.

The integration of these techniques provides a complete picture. NMR establishes the core structure and substituent connectivity in solution. MS confirms the elemental composition and molecular weight. IR verifies the presence of key functional groups. Finally, single-crystal X-ray diffraction provides the definitive solid-state structure, confirming the connectivity and revealing the three-dimensional geometry and intermolecular packing. The agreement across all these techniques provides the highest level of confidence in the structural assignment.

Table 3: Summary of Integrated Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Expected Findings for this compound |

| ¹H NMR | Proton environment, connectivity, and count | Signals for aromatic, ethyl (quartet, triplet), and methyl (singlet) protons. |

| ¹³C NMR | Carbon skeleton and chemical environments | Signals corresponding to the 12 unique carbons in the molecule. |

| Mass Spec (HRMS) | Molecular weight and elemental formula | Molecular ion peak confirming the formula C₁₂H₁₂ClN. |

| IR Spectroscopy | Functional groups | C=C/C=N stretches (aromatic ring), C-H stretches (aliphatic/aromatic), C-Cl stretch. |

| X-ray Crystallography | 3D atomic arrangement in solid state | Planar quinoline core, specific bond lengths/angles, π-π stacking. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 8 Ethyl 3 Methylquinoline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular geometry of quinoline (B57606) derivatives. nih.govnih.gov For 2-Chloro-8-ethyl-3-methylquinoline, DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVDZ, can be utilized to determine its optimized molecular geometry in the ground state. dergipark.org.trdergi-fytronix.comnanobioletters.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

The optimized geometry of related quinoline derivatives has been successfully determined using DFT, providing insights into the planarity of the quinoline ring and the orientation of its substituents. nih.gov For instance, studies on similar molecules have shown that the quinoline ring is nearly planar, with minor deviations caused by the substituents. nih.gov The ethyl group at the 8-position and the methyl group at the 3-position will have specific orientations that are energetically most favorable, which can be precisely calculated.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Quinoline

| Parameter | Value (Illustrative) |

| Bond Length (C-Cl) | 1.75 Å |

| Bond Length (C-N) | 1.32 Å |

| Bond Angle (C-C-C in quinoline ring) | 120.5° |

| Dihedral Angle (defining ring planarity) | ~0.5° |

Note: The values in this table are illustrative and based on general findings for similar chloro-quinoline derivatives. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.netrsc.org This theoretical approach is used to calculate the electronic absorption spectra, including excitation energies and oscillator strengths of electronic transitions. dergipark.org.tr By applying TD-DFT, one can predict the wavelengths at which the molecule will absorb light, corresponding to transitions from the ground state to various excited states. nih.gov

For similar quinoline derivatives, TD-DFT calculations have been successfully used to interpret their UV-Vis spectra. rsc.orgresearchgate.net These studies often reveal π→π* and n→π* transitions, which are characteristic of aromatic heterocyclic compounds. researchgate.net The positions of the absorption maxima are influenced by the nature and position of the substituents on the quinoline core. nih.gov For this compound, the chloro, ethyl, and methyl groups would be expected to cause shifts in the absorption bands compared to the unsubstituted quinoline.

Molecular Dynamics and Conformational Analysis of Quinoline Derivatives

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. nih.govnih.gov For a molecule like this compound, which has a flexible ethyl group, MD simulations can reveal the different conformations it can adopt and their relative stabilities. researchgate.netmdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

MD simulations on related quinoline derivatives have been used to explore their interactions with their environment, such as in a solvent or near a biological macromolecule. nih.govacs.orghw.ac.uk The simulations can provide insights into the conformational landscape of the molecule, identifying the most populated conformational states. mdpi.com This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Prediction of Regioselectivity and Reaction Pathways via Computational Modeling

Computational modeling can be a valuable tool for predicting the regioselectivity of chemical reactions involving this compound. nih.gov By calculating the distribution of electron density and molecular electrostatic potential (MEP), it is possible to identify the most likely sites for electrophilic or nucleophilic attack. dergi-fytronix.com For instance, in halogenation reactions of 8-substituted quinolines, computational methods can help explain the observed regioselectivity. rsc.org

Theoretical studies on the reaction mechanisms of quinoline derivatives can elucidate the transition states and energy barriers associated with different reaction pathways. nih.gov This allows for the prediction of the most favorable reaction products under specific conditions. For this compound, computational models could predict the outcome of further substitutions on the quinoline ring or reactions involving the existing substituents.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. rsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

For quinoline derivatives, the distribution of the HOMO and LUMO is typically spread across the aromatic ring system. nih.govresearchgate.net The presence of substituents like the chloro, ethyl, and methyl groups on this compound will influence the energies and spatial distribution of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness.

Table 2: Illustrative Frontier Orbital Properties for a Substituted Quinoline

| Property | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.7 |

Note: These values are illustrative and based on typical DFT calculations for similar quinoline derivatives.

Molecular Docking Simulations for Interaction Prediction with Biological Targets (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov In a non-clinical research context, docking simulations can be used to explore the potential interactions of this compound with various proteins or other biological macromolecules. nih.govnih.gov These simulations score the different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. nih.gov

Studies on other quinoline derivatives have successfully used molecular docking to identify potential biological targets and to understand the key interactions at the binding site. acs.orgnih.govnih.gov For this compound, docking could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues of a target protein. This information is valuable for the rational design of molecules with specific binding properties in a research setting.

Applications in Advanced Organic Synthesis Involving 2 Chloro 8 Ethyl 3 Methylquinoline

Utilization as a Synthetic Building Block for Complex Molecules

2-Chloro-8-ethyl-3-methylquinoline serves as a fundamental starting material for the synthesis of more intricate molecules. The reactivity of the chloro group at the C2 position makes it an excellent electrophilic site for various nucleophilic substitution reactions, allowing for the attachment of a wide range of molecular fragments.

A notable example of its application is in the synthesis of quinolinyl chalcones. For instance, the reaction of a related compound, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), with 2,4-dimethyl-3-acetylquinoline in the presence of potassium hydroxide (B78521) in methanol (B129727) yields (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. nih.gov This Claisen-Schmidt condensation reaction highlights the ability of the quinoline (B57606) aldehyde, derived from its 2-chloro precursor, to participate in carbon-carbon bond formation, leading to complex chalcone (B49325) structures. These chalcones themselves are valuable intermediates and have been investigated for their biological activities. nih.gov

The versatility of the 2-chloroquinoline (B121035) core is further demonstrated in its conversion to other reactive intermediates. For example, 2-chloro-3-formylquinolines, which can be synthesized from acetanilides, are key precursors for a variety of complex heterocyclic systems. rsc.orgnih.gov These aldehydes undergo a multitude of reactions, including condensations and multicomponent reactions, to afford structurally diverse molecules. rsc.org

Role as a Crucial Intermediate for Diverse Functional Group Introduction in Aromatic Systems

The chlorine atom at the 2-position of this compound is a key handle for introducing a wide variety of functional groups into the quinoline ring system. This strategic placement allows for selective transformations, making it an invaluable intermediate in organic synthesis.

Nucleophilic substitution reactions are the most common transformations involving the 2-chloro group. The presence of the chlorine atom activates the C2 position towards attack by various nucleophiles. For instance, related 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue undergo nucleophilic substitution of the 4-chloro group to introduce sulfanyl, hydrazino, azido, and amino functionalities. mdpi.com Similarly, the 2-chloro group in this compound can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of 2-substituted quinoline derivatives.

Furthermore, the chloro group can participate in cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups at the 2-position. For example, Sonogashira coupling of 2-chloro-3-formylquinolines with various alkynes in the presence of a palladium catalyst yields 2-alkynyl-3-formyl-quinolines. rsc.org This methodology provides a direct route to functionalized quinolines with extended π-systems.

The following table summarizes some of the key functional group interconversions starting from a 2-chloroquinoline core:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Chloro-3-formylquinoline | Hydrazine hydrate | 2-Chloro-3-(hydrazonomethyl)quinoline | Condensation | rsc.org |

| 2-Chloro-3-formylquinoline | Hydroxylamine hydrochloride, then thionyl chloride | 2-Chloro-3-cyanoquinoline | Condensation/Dehydration | rsc.org |

| 2-Chloro-3-formylquinoline | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | Nucleophilic Aromatic Substitution | rsc.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | Nucleophilic Substitution | mdpi.com |

Synthesis of Novel Quinoline Derivatives and Fused Heterocyclic Systems

This compound and its analogues are instrumental in the construction of novel quinoline derivatives and complex fused heterocyclic systems. The inherent reactivity of the 2-chloro group, often in concert with other functional groups on the quinoline ring, allows for a variety of cyclization and multicomponent reactions.

One significant application is in the synthesis of Schiff bases. The condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with various anilines produces a range of 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.orgnih.gov These Schiff bases are not only interesting molecules in their own right but also serve as intermediates for further transformations, such as the synthesis of quinoline-tetrazole Schiff base hybrids. ijprajournal.com

The construction of fused heterocyclic systems is another area where 2-chloroquinolines play a pivotal role. For example, heating 2-chloro-3-formylquinoline with formamide (B127407) and formic acid leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org Multicomponent reactions involving 2-chloro-3-formylquinolines have also been developed to synthesize complex fused systems like tetrahydrodibenzo[b,g] rsc.orgijprajournal.comnaphthyridin-1(2H)-ones and quinolinyl-pyranopyrazoles. rsc.org

The versatility of this starting material is further highlighted in the synthesis of various other heterocyclic systems. For example, reaction with thiourea (B124793) can lead to the formation of thione analogues, which can then be alkylated to produce 2-alkylthio derivatives. mdpi.com These derivatives can undergo further reactions, such as hydrazinolysis, to create dihydrazinoquinolines. mdpi.com

The following table provides examples of novel quinoline derivatives and fused systems synthesized from 2-chloroquinoline precursors:

| Precursor | Reagent(s) | Product | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | Schiff Base | rsc.org |

| 2-Chloro-3-formylquinoline | Formamide, formic acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Fused Heterocycle | rsc.org |

| 2-Chloro-3-formylquinoline | 4-Hydroxy-2H-chromen-2-one, substituted 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones | Tetrahydrodibenzo[b,g] rsc.orgijprajournal.comnaphthyridin-1(2H)-one | Fused Heterocycle | rsc.org |

| 2-Chloro-3-formylquinoline | Ethyl 3-oxobutanoate, malononitrile | Quinolinyl-pyranopyrazole | Fused Heterocycle | rsc.org |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | 2,4-Dimethyl-3-acetylquinoline, KOH | (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one | Chalcone | nih.gov |

Development of Methodologies for Specific Chemical Transformations

The unique reactivity of this compound and its analogues has spurred the development of novel synthetic methodologies for specific chemical transformations. The presence of the chloro group at the 2-position allows for a range of reactions that might not be feasible with other quinoline derivatives.

A key area of methodological development is in the selective functionalization of the quinoline core. For instance, the Vilsmeier-Haack reaction, which is used to introduce a formyl group at the 3-position of an acetanilide (B955) precursor to form 2-chloro-3-formylquinolines, is a well-established and efficient method. rsc.orgnih.gov This reaction provides a direct route to a highly versatile intermediate.

Furthermore, methodologies for the selective reduction of functional groups in the presence of the 2-chloro substituent have been developed. For example, the reduction of the nitrile group in 2-chloro-3-cyanoquinoline to an aminomethyl group using lithium aluminum hydride (LiAlH4) proceeds efficiently without affecting the chloro substituent. rsc.org This selectivity is crucial for the synthesis of specifically functionalized quinoline derivatives.

The development of multicomponent reactions (MCRs) is another significant area where 2-chloroquinolines have been instrumental. MCRs allow for the rapid construction of complex molecules in a single step from three or more starting materials. The use of 2-chloro-3-formylquinolines in MCRs to produce fused heterocyclic systems like quinolinyl-thiazolidinones demonstrates the power of this approach for generating molecular diversity. nih.gov

These methodological advancements, driven by the unique reactivity of 2-chloroquinolines, expand the toolbox of organic chemists and enable the efficient synthesis of a wide range of complex and potentially bioactive molecules.

Exploration of Non Clinical Biological Interaction Mechanisms of 2 Chloro 8 Ethyl 3 Methylquinoline Derivatives

Molecular Interactions with Enzyme Systems: Inhibition and Modulation Studies

There is no available research on the inhibitory or modulatory effects of 2-Chloro-8-ethyl-3-methylquinoline on any enzyme systems.

Interactions with Nucleic Acids: DNA Intercalation and Replication Modulation

Information regarding the interaction of this compound with nucleic acids, including potential DNA intercalation or replication modulation activities, has not been reported in published studies.

Influence on Cellular Signaling Pathways (e.g., Apoptosis Induction)

There are no studies available that investigate the influence of this compound on cellular signaling pathways such as apoptosis induction.

Mechanistic Studies on Neurochemical Modulation (e.g., GABAergic System in Animal Models)

Mechanistic studies focusing on the neurochemical modulation by this compound, including any effects on the GABAergic system in animal models, have not been documented.

Future Research Directions and Unexplored Avenues for 2 Chloro 8 Ethyl 3 Methylquinoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh conditions, hazardous reagents, and lengthy reaction times. Modern chemistry is increasingly focused on "green" and sustainable practices that prioritize efficiency, safety, and minimal environmental impact. nih.gov Future research on 2-Chloro-8-ethyl-3-methylquinoline should focus on developing novel synthetic protocols that align with these principles.

A key starting point for many quinoline syntheses is the Vilsmeier-Haack reaction, which has been used to prepare the closely related precursor, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571). nih.gov However, future work could explore one-pot multicomponent reactions, which combine simple starting materials to construct the complex quinoline core in a single step, often using water or other green solvents. rsc.org The use of catalysts like L-proline, β-cyclodextrin-SO₃H, or metal nanoparticles could also be investigated to improve yields and reaction conditions. rsc.org

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Approach | Traditional Methods (e.g., Vilsmeier-Haack) | Future Sustainable Methods |

| Reagents | Often uses stoichiometric amounts of hazardous reagents like POCl₃. rsc.org | Catalytic amounts of reusable catalysts (e.g., L-proline, metal nanoparticles). rsc.org |

| Solvents | Typically uses volatile organic compounds (e.g., DMF, chloroform). rsc.org | Prioritizes green solvents like water, ethanol, or solvent-free conditions. rsc.org |

| Conditions | Can require high temperatures and long reaction times. rsc.org | Often utilizes energy-efficient techniques like microwave irradiation. |

| Efficiency | May involve multiple steps with purification at each stage. | Aims for one-pot, multicomponent reactions to improve atom economy. rsc.org |

| Waste | Generates significant chemical waste. | Designed to minimize byproducts and allow for catalyst recycling. |

This table illustrates general principles in quinoline synthesis that could be applied to develop improved routes to this compound.

Exploration of Structure-Reactivity Relationships through Targeted Modifications

The reactivity of the quinoline ring is highly dependent on its substitution pattern. The chlorine atom at the C2 position of this compound is a key functional handle, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides), which can dramatically alter the molecule's properties. researchgate.net

Future research should systematically explore these modifications to establish clear structure-reactivity relationships. For instance, replacing the chlorine with different nucleophiles can modulate the electronic properties and steric profile of the molecule. Furthermore, modifications to the ethyl and methyl groups at the C8 and C3 positions, respectively, could influence lipophilicity and molecular conformation. Understanding how these structural changes affect the molecule's stability, reactivity, and potential interactions with biological targets is a critical area for investigation. rsc.org

Table 2: Potential Targeted Modifications and Their Expected Effects

| Modification Site | Proposed Change | Potential Impact on Reactivity/Properties |

| C2-Position | Substitution of chlorine with N, O, or S-based nucleophiles. | Alters electronic properties, hydrogen bonding capacity, and potential for metal coordination. nih.gov |

| C8-Ethyl Group | Varying the alkyl chain length (e.g., methyl, propyl). | Modulates lipophilicity and steric hindrance, potentially affecting solubility and biological membrane permeability. |

| C3-Methyl Group | Replacement with larger alkyl or aryl groups. | Influences the steric environment around the C2 and C4 positions, affecting reaction accessibility. |

| Benzene (B151609) Ring | Introduction of additional substituents (e.g., methoxy, nitro). | Modifies the overall electron density of the quinoline system, impacting the reactivity of the entire scaffold. |

This table provides a hypothetical framework for future structure-reactivity studies on this compound.

Advanced Spectroscopic Characterization of Novel Derivatives

As novel derivatives of this compound are synthesized, their unambiguous structural confirmation will be paramount. A comprehensive suite of advanced spectroscopic techniques should be employed for this purpose. While standard techniques like ¹H and ¹³C NMR are fundamental, more sophisticated methods can provide deeper structural insights.

Techniques such as 2D-NMR (COSY, HSQC, HMBC) would be invaluable for definitively assigning proton and carbon signals, especially for complex derivatives. High-resolution mass spectrometry (HRMS) will be essential for confirming elemental composition. nih.gov Furthermore, for crystalline derivatives, single-crystal X-ray diffraction would provide unequivocal proof of structure, including stereochemistry and detailed conformational information, as has been done for similar quinoline structures. nih.govresearchgate.net

Table 3: Spectroscopic Techniques for Characterizing Novel Derivatives

| Technique | Information Provided | Relevance for this compound Derivatives |

| ¹H, ¹³C, and 2D NMR | Detailed connectivity of atoms (C-H, C-C), and spatial relationships. | Essential for confirming the success of substitution reactions and mapping the molecular structure. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Confirms the identity and purity of newly synthesized compounds. nih.gov |

| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-N). | Useful for verifying the incorporation of new functional groups after modification. orientjchem.org |

| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, and intermolecular interactions. | Provides the most definitive structural evidence and insights into solid-state packing. nih.govresearchgate.net |

| UV-Vis Spectroscopy | Electronic transition properties. | Can provide information on the conjugation and electronic structure of the quinoline system and its derivatives. orientjchem.org |

This table outlines the application of key spectroscopic methods for the structural elucidation of new compounds derived from this compound.

In-depth Computational Studies for Predictive Modeling of Chemical Behavior

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized, saving time and resources. For this compound and its potential derivatives, in-depth computational studies could provide significant insights.

Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, electronic structure, and spectroscopic properties. Such studies can help rationalize observed reactivity and predict the outcomes of planned reactions. nih.gov For example, calculating the electrostatic potential map can identify the most likely sites for electrophilic and nucleophilic attack. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific structural features of new derivatives with their potential biological activities, guiding the design of more potent and selective compounds. rsc.org

Table 4: Computational Methods and Their Predictive Applications

| Computational Method | Predicted Properties | Application to this compound |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, NMR shifts. | Predicts the most stable conformation and rationalizes spectroscopic data. nih.gov |

| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules. | Screens for potential protein targets and predicts binding interactions for non-clinical applications. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and a specific activity. | Develops models to predict the potential biological effects of new derivatives based on their structural features. rsc.org |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational flexibility in a simulated environment. | Explores how the molecule and its derivatives behave in solution or interact with a biological membrane over time. |

This table summarizes how computational tools can be leveraged to guide future research on this compound.

Investigation of Emerging Non-Clinical Biological Applications and Their Underlying Mechanisms

The quinoline scaffold is present in numerous compounds with a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. nih.govnih.govnih.gov A crucial future direction for this compound is the systematic investigation of its potential in various non-clinical biological applications.

Initial research should involve broad-spectrum screening against panels of enzymes, receptors, and microbial strains to identify potential "hits." For example, given that many quinoline derivatives interact with DNA or key enzymes like proteases or kinases, these would be logical starting points. nih.govnih.gov Any identified activity should be followed by in-depth mechanistic studies to understand how the compound exerts its effect at a molecular level. This could involve biochemical assays to determine enzyme inhibition kinetics or biophysical methods to study binding interactions. nih.gov The herbicidal potential of related chloro-cyanoquinolines also suggests a possible avenue for investigation in agrochemical research. justia.com

Table 5: Potential Non-Clinical Biological Applications for Investigation

| Potential Application Area | Rationale Based on Quinoline Chemistry | Example Research Question |

| Enzyme Inhibition | Quinolines are known inhibitors of proteases, kinases, and other enzymes. nih.govnih.gov | Does this compound or its derivatives inhibit key enzymes like SARS-CoV-2 Mpro or matrix metalloproteinases? |

| Antimicrobial Activity | The quinoline core is central to many antibacterial and antifungal agents. orientjchem.org | What is the minimum inhibitory concentration (MIC) of these compounds against pathogenic bacteria and fungi? |

| Fluorescent Probes | The quinoline ring system is often fluorescent and can be functionalized to chelate metal ions. | Can derivatives be designed to act as selective fluorescent sensors for specific metal ions in biological samples? |

| Agrochemical Research | Structurally related quinolines have shown herbicidal activity. justia.com | Do these compounds exhibit any activity against undesirable plant growth? |

| Anticancer Research | Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines. nih.govrsc.org | What is the cytotoxic profile of these compounds against a panel of human cancer cell lines like HeLa or PC3? |

This table proposes several avenues for exploring the biological potential of this compound in non-clinical contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Chloro-8-ethyl-3-methylquinoline and its derivatives?

- Methodological Answer : Common routes involve:

- Imine reduction : NaBHCN at pH ≈ 6 for converting imines to amines, as demonstrated in the synthesis of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .

- Formylation and condensation : Starting from 2-chloro-8-methyl-3-formylquinoline, followed by reaction with nucleophiles like 4-methoxyaniline .

- Microwave-assisted synthesis : Improved efficiency for reactions such as esterification (e.g., Ethyl 2-(quinoline-8-yloxy)acetate) compared to conventional heating .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., methanol for imine formation) .

Q. How is structural confirmation achieved for quinoline derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and packing interactions (e.g., dihedral angles between quinoline and substituent rings) .

- Spectroscopic techniques : Use H/C NMR for functional group identification and mass spectrometry for molecular weight validation .

- Software tools : SHELX for refinement and ORTEP-III for graphical representation of crystal structures .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry or polymorphism?

- Methodological Answer :

- Refinement protocols : Use SHELXL to model disorder (e.g., inversion twinning in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) and validate with R-factor convergence .

- Hydrogen-bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N chains) influencing crystal packing and stability .

- Comparative studies : Overlay structures with related derivatives (e.g., 2-Chloro-8-methoxyquinoline-3-carbaldehyde) to assess substituent effects on planarity .

Q. What strategies address contradictory results in synthetic yields or biological activity?

- Methodological Answer :

- Statistical analysis : Apply tools like SPSS to evaluate significance (e.g., p-values for antioxidant assays) and identify outliers .

- Replication studies : Repeat experiments under controlled conditions (e.g., ambient vs. microwave heating) to isolate variables .

- Cross-validation : Combine HPLC purity checks with SC-XRD to rule out byproduct interference .

Q. How do substituents influence the reactivity of this compound?

- Methodological Answer :

- Electron-withdrawing effects : The 2-chloro group directs electrophilic substitution to specific positions, while ethyl/methyl groups modulate steric hindrance .

- Structure-activity relationships (SAR) : Compare derivatives (e.g., 4-amino-2-methyl-8-trifluoromethylquinoline) to correlate substituents with biological activity .

- Computational modeling : Use density functional theory (DFT) to predict reactive sites and regioselectivity .

Data Analysis & Reporting Standards

Q. What are best practices for reporting crystallographic data in publications?

- Methodological Answer :

- CIF validation : Ensure compliance with IUCr standards for atomic coordinates and displacement parameters .

- Nomenclature : Use bold numerical identifiers (e.g., 1 ) for repeated compound names and scientific notation for decimals .

- Software citations : Acknowledge SHELX, ORTEP, and SADABS for structure refinement and visualization .

Q. How to optimize reaction conditions for scale-up without compromising yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify robust conditions .

- Green chemistry principles : Replace hazardous reagents (e.g., LiAlH) with NaBHCN for safer reductions .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

Contradiction Handling

Q. How to reconcile conflicting spectroscopic data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR assignments with XRD-derived bond distances (e.g., confirming methyl group positions) .

- Dynamic effects : Consider temperature-dependent conformational changes in solution vs. solid state .

- Error analysis : Quantify instrument precision (e.g., ±0.001 Å for XRD) and solvent-induced shifts in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.